![molecular formula C9H8BrNO2 B12877131 2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)
2-(Bromomethyl)-4-methoxybenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-methoxybenzo[d]oxazole is a heterocyclic compound with the molecular formula C9H8BrNO2 It is a derivative of benzoxazole, featuring a bromomethyl group at the 2-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-methoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-4-methoxyphenol with a suitable amine, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, a three-step protocol can be employed, starting with the bromination of a suitable precursor, followed by cyclization and purification steps .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cycloaddition Reactions: The benzoxazole ring can participate in cycloaddition reactions with dienophiles to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, nucleophiles such as amines, and oxidizing agents like potassium permanganate. Reaction conditions typically involve solvents like DMF or dichloromethane and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(aminomethyl)-4-methoxybenzo[d]oxazole, while oxidation can produce this compound N-oxide .
Scientific Research Applications
2-(Bromomethyl)-4-methoxybenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-methoxybenzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzoxazole: Lacks the methoxy group, resulting in different reactivity and biological activity.
4-Methoxybenzoxazole: Lacks the bromomethyl group, affecting its ability to participate in substitution reactions.
2-(Chloromethyl)-4-methoxybenzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-(Bromomethyl)-4-methoxybenzo[d]oxazole is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-(bromomethyl)-4-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO2/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,5H2,1H3 |
InChI Key |
NZAQQQVWULGZPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(O2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12877054.png)
![Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-](/img/structure/B12877066.png)
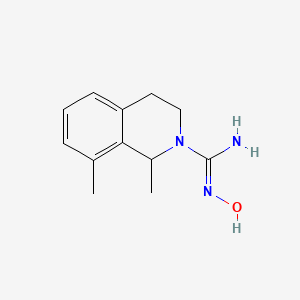
![6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12877073.png)
![5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12877077.png)
![(4-Bromobenzo[d]oxazol-2-yl)methanol](/img/structure/B12877089.png)
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
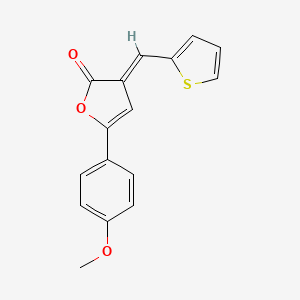
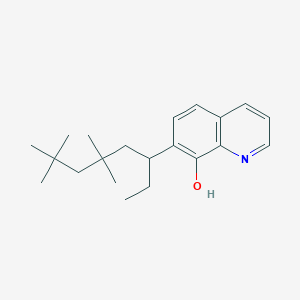
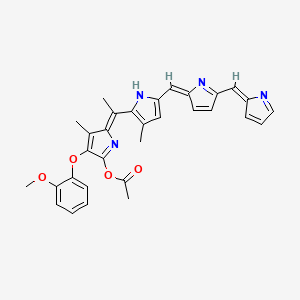

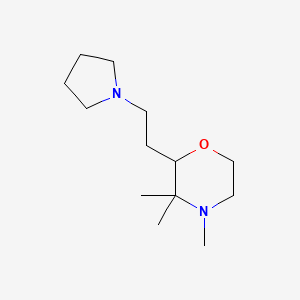
![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
![Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate](/img/structure/B12877135.png)
